2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine
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Overview
Description
2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is a complex heterocyclic compound that incorporates multiple nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine typically involves multi-step reactions that incorporate click chemistry approaches. The tetrazole ring can be synthesized using eco-friendly methods, such as employing water as a solvent and moderate reaction conditions . The synthesis of the pyrazolo and triazolo rings often involves the use of triethyl orthoformate and sodium azide, or alcohols and aldehydes .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Additionally, employing green chemistry principles, such as solvent recycling and waste minimization, can make the industrial synthesis more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acidic chlorides, anhydrides, strong acids, and reducing agents. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity through various interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Tetrazole: A simpler tetrazole derivative with similar acidic properties and reactivity.
1,2,4-Triazole: A triazole derivative with applications in medicinal chemistry and material science.
Pyrazolo[3,4-d]pyrimidine: A related heterocyclic compound with potential therapeutic applications.
Uniqueness
2-[3-(2H-1,2,3,4-Tetraazol-2-YL)-1-adamantyl]-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidine is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with various biological targets and its potential for diverse applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C17H18N10 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-[3-(tetrazol-2-yl)-1-adamantyl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C17H18N10/c1-10-2-16(3-11(1)5-17(4-10,7-16)27-21-8-20-25-27)15-22-14-12-6-19-23-13(12)18-9-26(14)24-15/h6,8-11H,1-5,7H2,(H,19,23) |
InChI Key |
FMXHHMHKRNBJIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)N4N=CN=N4)C5=NN6C=NC7=C(C6=N5)C=NN7 |
Origin of Product |
United States |
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